molecular formula C12H23NO3 B2646235 N-Boc-(+/-)-3-aminoheptanal CAS No. 1455442-30-4

N-Boc-(+/-)-3-aminoheptanal

Cat. No.: B2646235
CAS No.: 1455442-30-4
M. Wt: 229.32
InChI Key: NAEBJRLJYYWIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-3-aminoheptanal is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The compound is a racemic mixture, meaning it contains equal amounts of both enantiomers of 3-aminoheptanal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-aminoheptanal typically involves the protection of the amino group in 3-aminoheptanal with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-aminoheptanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: TFA, HCl

Major Products

    Oxidation: 3-aminoheptanoic acid

    Reduction: 3-aminoheptanol

    Substitution: 3-aminoheptanal

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-aminoheptanal primarily involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amine from unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine . This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-3-aminopropanal
  • N-Boc-3-aminobutanal
  • N-Boc-3-aminohexanal

Uniqueness

N-Boc-(+/-)-3-aminoheptanal is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of medium-chain peptides and other compounds where a seven-carbon backbone is desired .

Properties

IUPAC Name

tert-butyl N-(1-oxoheptan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEBJRLJYYWIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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